molecular formula C20H12Br2N2O2S3 B2698387 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile CAS No. 260409-96-9

3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile

Cat. No. B2698387
M. Wt: 568.32
InChI Key: GADCHCRRULADMF-UHFFFAOYSA-N
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Description

3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile is not fully understood, but it is believed to work through the inhibition of specific enzymes and pathways in cells. Studies have shown that the compound can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, leading to a reduction in these processes.

Biochemical And Physiological Effects

Studies have shown that 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile can have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and reduce inflammation. Other studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile in lab experiments is its high purity and stability. The compound can be synthesized in high yield and is relatively easy to handle. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are many potential future directions for research on 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile. One area of interest is in the development of new drugs for cancer and inflammation. Other potential applications include the development of new antioxidants and the investigation of the compound's potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in vivo.
Conclusion:
In conclusion, 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and its future directions in scientific research.

Synthesis Methods

The synthesis of 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile involves a multi-step process. The starting material is 4-bromoacetophenone, which is reacted with thiourea to form 4-bromoacetophenone thiourea. This intermediate is then reacted with ethyl acetoacetate to form the final product. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity.

Scientific Research Applications

3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile has been studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs. The compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Other studies have investigated its potential as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

3,5-bis[[2-(4-bromophenyl)-2-oxoethyl]sulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N2O2S3/c21-14-5-1-12(2-6-14)17(25)10-27-19-16(9-23)20(29-24-19)28-11-18(26)13-3-7-15(22)8-4-13/h1-8H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADCHCRRULADMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=C(C(=NS2)SCC(=O)C3=CC=C(C=C3)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile

CAS RN

260409-96-9
Record name 3,5-BIS((2-(4-BROMOPHENYL)-2-OXOETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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